4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine
CAS No.: 781574-99-0
Cat. No.: VC6939422
Molecular Formula: C10H12N2S2
Molecular Weight: 224.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 781574-99-0 |
|---|---|
| Molecular Formula | C10H12N2S2 |
| Molecular Weight | 224.34 |
| IUPAC Name | 4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12) |
| Standard InChI Key | ODDAFZZILOIXKD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)C2=C(SC(=N2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine is C₁₀H₁₂N₂S₂, with a molecular weight of 224.34 g/mol. The IUPAC name—4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine—reflects its bicyclic architecture, comprising a thiazole ring (positions 4 and 5 substituted) fused to a thiophene moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂S₂ | |
| Molecular Weight | 224.34 g/mol | |
| IUPAC Name | 4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine | |
| SMILES | CCC1=CC=C(S1)C2=C(SC(=N2)N)C | |
| InChIKey | ODDAFZZILOIXKD-UHFFFAOYSA-N |
Structural Features
The compound’s structure includes:
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A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) substituted at position 2 with an amine group.
-
A thiophene ring (a sulfur-containing heterocycle) attached at position 4 of the thiazole, which is further substituted with an ethyl group at position 5.
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A methyl group at position 5 of the thiazole ring.
The presence of electron-rich sulfur and nitrogen atoms in both rings suggests potential for π-π stacking and hydrogen bonding, which are critical for interactions in biological systems .
Synthesis and Chemical Reactivity
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Diethyl ether, Br₂ | Brominated thiophene intermediate |
| 2 | Cyclization | Thiourea, 80°C | Thiazole ring formation |
| 3 | Alkylation | Methyl iodide, K₂CO₃, DMF | Introduction of methyl group |
Reactivity and Stability
The compound’s stability is influenced by the electron-withdrawing amine group and electron-donating alkyl substituents. The thiazole ring is prone to electrophilic substitution at position 5, while the thiophene moiety may undergo reactions such as sulfonation or nitration under acidic conditions .
Physicochemical Properties
Spectroscopic Characteristics
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